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Compound of Interest

Compound Name: VPC01091.4

Cat. No.: B12368276 Get Quote

An In-Depth Technical Guide to the Pharmacology of VPC01091.4

Executive Summary

VPC01091.4 is a stereoisomer of the FTY720 analog, VPC01091. Unlike its parent compound

FTY720 (fingolimod), which is a modulator of sphingosine-1-phosphate (S1P) receptors,

VPC01091.4 is a non-phosphorylatable analog that exerts its effects through a distinct

mechanism.[1][2] Extensive research has identified VPC01091.4 as a potent, low-micromolar

inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1][2][3][4] This

inhibition of TRPM7 leads to significant anti-inflammatory and immunomodulatory effects

without causing the lymphopenia associated with S1P receptor agonists.[1][2] In vivo studies

demonstrate that VPC01091.4 can accumulate in the brain and lungs and is effective in

blunting both systemic inflammation and neuroinflammation in a mouse model of endotoxemia.

[1] This technical guide provides a comprehensive overview of the pharmacology of

VPC01091.4, including its mechanism of action, quantitative pharmacological data, detailed

experimental protocols, and relevant signaling pathways.

Core Mechanism of Action
The primary pharmacological target of VPC01091.4 is the TRPM7 channel, a ubiquitously

expressed ion channel with a unique C-terminal kinase domain.[1] TRPM7 is a non-selective

cation channel that plays a crucial role in cellular magnesium and calcium homeostasis and is

implicated in various physiological processes, including immune cell activation.[5]

VPC01091.4 acts as a direct inhibitor of the TRPM7 ion channel, blocking the influx of cations.

[1] Its structure, particularly the orientation of its hydroxymethyl group, makes it unsuitable as a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b12368276?utm_src=pdf-interest
https://www.benchchem.com/product/b12368276?utm_src=pdf-body
https://www.benchchem.com/product/b12368276?utm_src=pdf-body
https://www.benchchem.com/product/b12368276?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10635799/
https://www.biorxiv.org/content/10.1101/2023.05.22.541802v1.full-text
https://www.benchchem.com/product/b12368276?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10635799/
https://www.biorxiv.org/content/10.1101/2023.05.22.541802v1.full-text
https://www.researchgate.net/figure/VPC010914-AAL-149-and-L-threo-sphingosine-inhibit-TRPM7-current-The-effects-of_fig2_375517960
https://www.medchemexpress.com/vpc01091-4.html?locale=ja-JP
https://pmc.ncbi.nlm.nih.gov/articles/PMC10635799/
https://www.biorxiv.org/content/10.1101/2023.05.22.541802v1.full-text
https://www.benchchem.com/product/b12368276?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10635799/
https://www.benchchem.com/product/b12368276?utm_src=pdf-body
https://www.benchchem.com/product/b12368276?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10635799/
https://www.researchgate.net/figure/Whole-cell-patch-clamp-recordings-of-TRPM7-currents-in-HAT-7-cells-A-TRPM7-related_fig2_350848872
https://www.benchchem.com/product/b12368276?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10635799/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12368276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


substrate for sphingosine kinases, the enzymes that phosphorylate FTY720 into its active S1P

receptor agonist form.[1][2] Consequently, VPC01091.4 is inert at S1P receptors and does not

induce lymphocyte sequestration from lymph nodes, a hallmark of FTY720's mechanism.[1][2]

The anti-inflammatory effects of VPC01091.4 stem from its ability to modulate the activity of

immune cells, such as macrophages and microglia, by inhibiting TRPM7.[1]

Signaling Pathways
The signaling pathway for VPC01091.4 is direct and distinct from S1P receptor modulators. It

involves the physical blockade of the TRPM7 channel, which in turn attenuates downstream

inflammatory signaling cascades in immune cells.
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Transfect HEK 293T cells with
mouse TRPM7 and eGFP plasmids

Culture cells for 24 hours
to allow for protein expression

Identify and select GFP-positive cells
for recording

Establish whole-cell patch clamp
configuration

Use pipette solution with divalent chelators
to deplete intracellular Mg²⁺ and reveal I-M7

Apply 400ms voltage ramp (-100 to +100mV)
and record baseline maximal TRPM7 current (I-M7)

Perfuse cell with bath solution containing
VPC01091.4 at various concentrations

Record inhibited TRPM7 current

Calculate percentage of current inhibition
and determine IC50 via non-linear regression
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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